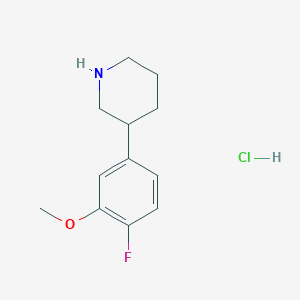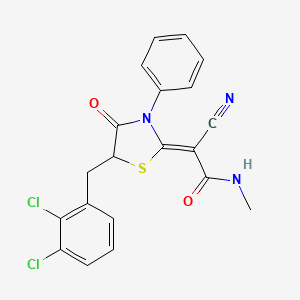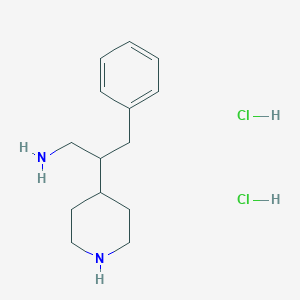![molecular formula C18H19N3O2 B2372872 3-(3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid CAS No. 901864-54-8](/img/structure/B2372872.png)
3-(3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid” belongs to a class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It is a purine analogue, which are important therapeutic tools due to their affinity to enzymes or receptors that are involved in critical biological processes .
Synthesis Analysis
The synthesis of this compound involves a series of steps. The new derivatives were prepared through suitable arylhydrazines, and upon successive conversion first to aminopyrazoles, they were converted then to 1,6-disubstituted pyrazolo [3,4- b ]pyridine-4-ones . This served as the starting point for the synthesis of the target compounds . Another method involves the use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Pyrazolo[3,4-b]pyridines have been extensively studied for their potential as drug candidates. Researchers have explored their structural diversity by substituting various functional groups at positions N1, C3, C4, C5, and C6. These modifications influence their biological activity, making them promising scaffolds for drug design . Notably, the trimethoxyphenyl (TMP) functional group has been incorporated into pyrazolo[3,4-b]pyridine derivatives, leading to compounds with diverse pharmacological effects .
Anticancer Agents
Some pyrazolo[3,4-b]pyridines exhibit cytotoxic potential and have been investigated as potential anticancer agents. Researchers have designed and synthesized 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines, studying their effects on cancer cell lines. These compounds may target enzymes or receptors involved in critical biological processes .
Enzyme Inhibition
Certain pyrazolo[3,4-b]pyridines inhibit enzymes such as Taq polymerase and telomerase. For example, compound 374 has been shown to down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibit ERKs phosphorylation, possibly through an oxidative mechanism .
Neurological Disorders
Researchers have explored the potential of pyrazolo[3,4-b]pyridines in treating neurological disorders. Their structural resemblance to purine bases adenine and guanine suggests possible interactions with relevant receptors or enzymes in the nervous system .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazolo[3,4-b]pyridines have also been investigated. These compounds may modulate inflammatory pathways, making them interesting candidates for further study .
Synthetic Methods and Structure-Activity Relationships
Understanding the synthetic methods for pyrazolo[3,4-b]pyridine derivatives is crucial for efficient drug development. Researchers have explored various routes, starting from preformed pyrazoles or pyridines. Additionally, structure-activity relationships (SAR) studies have shed light on how specific substitutions impact biological activity .
Mecanismo De Acción
Target of Action
It’s known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been of interest due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with enzymes or receptors involved in critical biological processes .
Mode of Action
It’s known that pyrazolo[3,4-b]pyridines can interact with their targets in a way that affects cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the compound.
Biochemical Pathways
Compounds with similar structures have been found to affect various cellular processes, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have shown various biological and pharmacological activities, including antitumor efficacy .
Propiedades
IUPAC Name |
3-(3,4,6-trimethyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-15(9-10-16(22)23)12(2)19-18-17(11)13(3)20-21(18)14-7-5-4-6-8-14/h4-8H,9-10H2,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBCHSORXMQXSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=NN2C3=CC=CC=C3)C)C)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

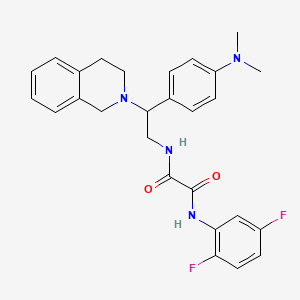
![1,4-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2372792.png)
![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B2372793.png)
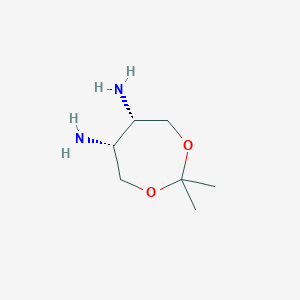
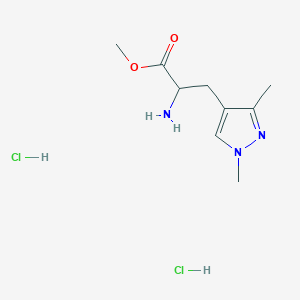
![(E)-2-cyano-3-(2,3-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2372799.png)
![4-(4-ethoxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2372802.png)
![4-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2372803.png)
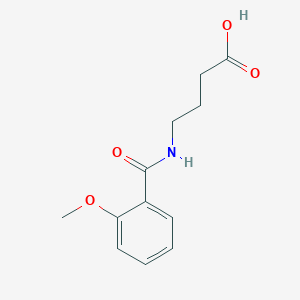
![4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile](/img/structure/B2372805.png)

